molecular formula C12H11N3 B10839523 1-(4-Cyanobenzyl)-5-methyl-1H-imidazole

1-(4-Cyanobenzyl)-5-methyl-1H-imidazole

Cat. No.: B10839523
M. Wt: 197.24 g/mol
InChI Key: JYTDMONWVZXEMX-UHFFFAOYSA-N
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Description

1-(4-Cyanobenzyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 4-cyanobenzyl group and the methyl group on the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyanobenzyl)-5-methyl-1H-imidazole typically involves the reaction of 1-methylimidazole with 4-cyanobenzyl bromide. The reaction is carried out in a solvent such as toluene at room temperature for several days . The mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanobenzyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can react with the imidazole ring under basic conditions.

Major Products Formed

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of 1-(4-aminobenzyl)-5-methyl-1H-imidazole.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-(4-Cyanobenzyl)-5-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyanobenzyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Cyanobenzyl)-5-methyl-1H-imidazole is unique due to the presence of both the 4-cyanobenzyl group and the methyl group on the imidazole ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from other similar compounds. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

4-[(5-methylimidazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C12H11N3/c1-10-7-14-9-15(10)8-12-4-2-11(6-13)3-5-12/h2-5,7,9H,8H2,1H3

InChI Key

JYTDMONWVZXEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1CC2=CC=C(C=C2)C#N

Origin of Product

United States

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